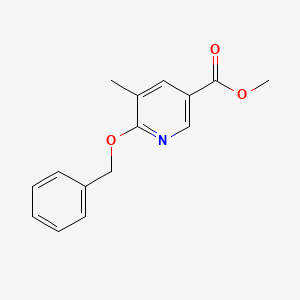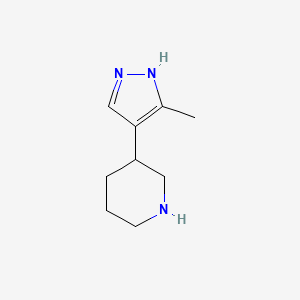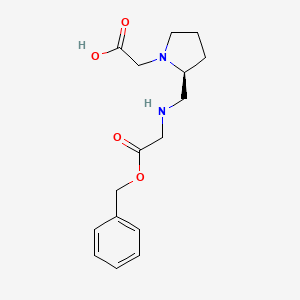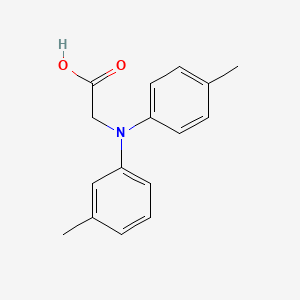
2-(m-Tolyl(p-tolyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl(p-tolyl)amino)acetic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of both m-tolyl and p-tolyl groups attached to an amino acetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl(p-tolyl)amino)acetic acid typically involves the reaction of m-toluidine and p-toluidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl(p-tolyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(m-Tolyl(p-tolyl)amino)acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity and enzyme inhibition.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl(p-tolyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(p-tolyl)acetic acid: Another amino acid derivative with similar structural features but different functional groups.
2-(m-Tolyl)acetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
p-Tolylacetic acid: Contains only the p-tolyl group, leading to distinct chemical behavior
Uniqueness
2-(m-Tolyl(p-tolyl)amino)acetic acid is unique due to the presence of both m-tolyl and p-tolyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(4-methyl-N-(3-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17(11-16(18)19)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,19) |
Clave InChI |
GMNSQEWPLMZJPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


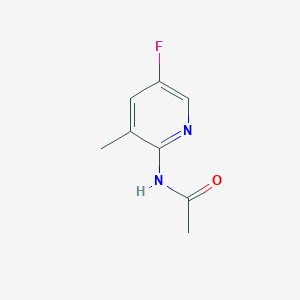
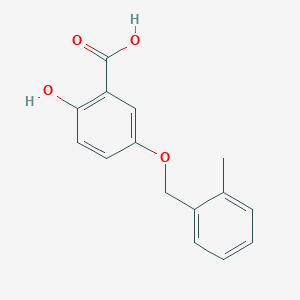
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
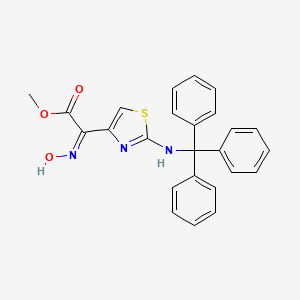


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
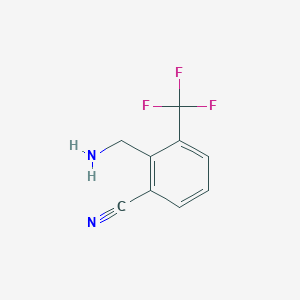
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
